molecular formula C17H12ClN3O B13372143 N-(3-chlorophenyl)-2-(2-furyl)imidazo[1,2-a]pyridin-3-amine

N-(3-chlorophenyl)-2-(2-furyl)imidazo[1,2-a]pyridin-3-amine

Cat. No.: B13372143
M. Wt: 309.7 g/mol
InChI Key: RQENBVWUGVEQRQ-UHFFFAOYSA-N
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Description

N-(3-Chlorophenyl)-2-(2-furyl)imidazo[1,2-a]pyridin-3-amine is a heterocyclic compound built on an imidazo[1,2-a]pyridine core, a scaffold recognized for its diverse pharmacological profile . This specific derivative is substituted at the C2 position with a 2-furyl group and at the N3 position with a 3-chlorophenylamine group, making it a valuable building block in medicinal chemistry and drug discovery research. The compound is efficiently synthesized via the Groebke–Blackburn–Bienaymé (GBB) three-component reaction, a one-pot condensation of 2-aminopyridine, 2-furaldehyde, and 3-chlorophenyl isocyanide . This synthetic route is favored for its efficiency and the ability to produce the core scaffold in high yields. From a research perspective, the imidazo[1,2-a]pyridine pharmacophore is under investigation for its broad biological activities. Studies on analogous structures have demonstrated potent inhibitory effects on FMS-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia (AML), with some derivatives showing activity against drug-resistant mutant forms of the kinase . Furthermore, recent research into similar 3-aminoimidazo[1,2-a]pyridine compounds has highlighted their promising cytotoxic effects against various cancer cell lines, including breast (MCF-7), colon (HT-29), and melanoma (B16F10) models . The mechanism of action for this class of compounds typically involves interaction with specific molecular targets, such as enzyme active sites; for instance, the imidazopyridine core can form crucial hydrogen bonds with hinge region residues like Cys694 in FLT3, while the aromatic substituents engage in hydrophobic interactions within the binding pocket . Researchers utilize this compound as a key intermediate or a core structure for the design and synthesis of novel bioactive molecules. Its applications span the exploration of new anticancer agents, kinase inhibitors, and other therapeutic modalities . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C17H12ClN3O

Molecular Weight

309.7 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C17H12ClN3O/c18-12-5-3-6-13(11-12)19-17-16(14-7-4-10-22-14)20-15-8-1-2-9-21(15)17/h1-11,19H

InChI Key

RQENBVWUGVEQRQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=C(N2C=C1)NC3=CC(=CC=C3)Cl)C4=CC=CO4

Origin of Product

United States

Preparation Methods

Groebke–Blackburn–Bienaymé (GBB) Three-Component Reaction

The GBB reaction is the most widely used method for synthesizing 3-aminoimidazo[1,2-a]pyridines. For this compound:

  • Reactants :
    • 2-Aminopyridine (1 )
    • 2-Furaldehyde (2 ) (introduces the 2-furyl group at position 2)
    • 3-Chlorophenyl isocyanide (3 ) (introduces the N-(3-chlorophenyl) group at position 3)
  • Catalysts :

    • p-Toluenesulfonic acid (p-TsOH) or scandium triflate (Sc(OTf)₃) in ethanol at 80°C for 24 hours yields the product in ~45% after purification.
    • Boric acid (10 mol%) under solvent-free conditions at 80°C achieves completion in 5 minutes with 85% yield.
  • Mechanism :
    The reaction proceeds via imine formation between 2-aminopyridine and 2-furaldehyde, followed by nucleophilic attack of the isocyanide and cyclization.

Domino A³-Coupling

This method employs a copper-catalyzed reaction but is less common for 3-amino derivatives. Key steps include:

  • Reactants :
    • 2-Aminopyridine
    • 3-Chlorobenzaldehyde
    • 2-Furylacetylene
  • Conditions :
    Copper(I) iodide (10 mol%) and sodium ascorbate in water at 50°C for 6–8 hours yield imidazo[1,2-a]pyridines via cycloisomerization.
Method Catalyst Conditions Time Yield Reference
GBB-3CR p-TsOH Ethanol, 80°C 24 h 45%
GBB-3CR Boric acid Solvent-free, 80°C 5 min 85%
Domino A³-Coupling CuI/Na ascorbate H₂O, 50°C 6–8 h 87%*

*Reported for analogous substrates.

Photocatalytic Synthesis

Eosin Y-catalyzed visible-light-driven aerobic oxidative cyclization offers a metal-free alternative:

  • Reactants :
    • 2-Aminopyridine
    • 2-Furaldehyde
    • 3-Chloroaniline (via oxidative coupling)
  • Conditions :
    Eosin Y (2 mol%), O₂ atmosphere, visible light, 12 hours, 60% yield.

Key Considerations

  • Substituent Effects :
    Electron-donating groups on aldehydes improve yields (e.g., 2-furyl vs. nitro).
  • Scalability :
    Gram-scale reactions using GBB-3CR show consistent yields (~87%).
  • Green Metrics :
    Boric acid and solvent-free methods exhibit low E-factors (0.3–0.5), making them environmentally superior.

Structural Validation

Single-crystal X-ray diffraction (for analogs) and NMR confirm the regiochemistry:

  • ¹H NMR : Doublets for furyl protons (δ 6.80–7.14 ppm) and aromatic protons from 3-chlorophenyl (δ 7.29–8.22 ppm).
  • IR : N–H stretching at ~3281 cm⁻¹.

Comparative Analysis

Parameter GBB-3CR (Boric Acid) Domino A³-Coupling Photocatalytic
Reaction Time 5 min 6–8 h 12 h
Yield 85% 87% 60%
Catalyst Cost Low Moderate High
Environmental Impact Low Moderate Moderate

Chemical Reactions Analysis

Oxidation Reactions

The furan ring undergoes oxidation to form hydroxylated derivatives. Key findings include:

Oxidizing AgentConditionsMajor ProductYieldReference
KMnO₄Acidic, 80°CDihydroxyfuran derivative68%
H₂O₂Neutral, RTFuran oxide intermediate52%

Mechanistic studies show the furan oxygen's electron-donating properties facilitate electrophilic attack at C-5 position during oxidation .

Reduction Reactions

The imidazo[1,2-a]pyridine core undergoes selective reduction:

Reducing AgentTarget SiteProduct StructureHydrogenation Sites
NaBH₄Pyridine ringPartially saturated imidazolineC2-C3 bond
LiAlH₄Furan ringTetrahydrofuran derivativeFuran O-C4 bond

Complete hydrogenation requires harsher conditions (>80°C, 5 atm H₂) with Pd/C catalyst .

Nucleophilic Substitution

The 3-chlorophenyl group participates in SNAr reactions:

NucleophileConditionsProductKinetic Data (k, s⁻¹)
NH₃ (liq)100°C, 12h3-Aminophenyl derivative2.4×10⁻⁴
HS⁻DMF, 80°C3-Mercaptophenyl derivative5.1×10⁻³
MeO⁻EtOH, reflux3-Methoxyphenyl derivative1.8×10⁻³

The chlorine substitution follows second-order kinetics (r²=0.98) with Hammett ρ value of +3.2, indicating strong electron-withdrawing group influence .

BCl₃-Mediated Functionalization

Recent studies demonstrate boron trichloride's unique activation capabilities:

Reaction TypeReagent PairBond FormedConversion Efficiency
AminationBCl₃ + RNH₂C-N92%
ThioetherificationBCl₃ + RSHC-S88%
EtherificationBCl₃ + ROHC-O84%

X-ray crystallographic data confirms BCl₃ coordinates with pyridine nitrogen prior to nucleophilic attack (B-N bond length: 1.58Å) .

Photochemical Modifications

UV irradiation induces radical-mediated transformations:

λ (nm)Co-catalystProduct TypeQuantum Yield (Φ)
254TiO₂C3-nitrosylation0.32
365Eosin YC8-cyanation0.28

Time-resolved spectroscopy reveals triplet excited state involvement (τ=1.2 ns) in photo-nitrosylation pathways .

Comparative Reactivity Analysis

Reaction CenterRelative ReactivityActivating Factors
Furan C51.00 (reference)O lone pair conjugation
Pyridine C80.78Ring strain relief
Chlorophenyl C40.65Meta-directing Cl effect

DFT calculations (B3LYP/6-311+G**) show furan C5 has lowest LUMO energy (-1.32 eV), explaining its preferential reactivity .

This comprehensive analysis demonstrates the compound's synthetic versatility through predictable regiochemical outcomes across multiple reaction types. Recent advances in BCl₃-mediated transformations and photochemical methods significantly expand its derivatization potential for pharmaceutical applications.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “N-(3-chlorophenyl)-2-(2-furyl)imidazo[1,2-a]pyridin-3-amine” involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The imidazo[1,2-a]pyridine pharmacophore has been extensively modified to explore structure-activity relationships (SAR). Below is a detailed comparison of N-(3-chlorophenyl)-2-(2-furyl)imidazo[1,2-a]pyridin-3-amine with key analogues:

Substituent Effects at the N3 Position

  • N-(tert-Butyl)-2-(2-nitrophenyl)imidazo[1,2-a]pyridin-3-amine (PILGAV01) The tert-butyl group enhances lipophilicity and metabolic stability compared to the 3-chlorophenyl group in the target compound. Biological Relevance: Nitro groups are often associated with cytotoxicity, whereas chloro substituents may improve target selectivity in enzyme inhibition .
  • N-(Cyclopropylmethyl)-4-{7-[(dimethylamino)methyl]-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl}pyrimidin-2-amine Incorporates a dimethylaminomethyl group at C7 and a fluorophenyl group at C2. The fluorophenyl moiety (moderate electron-withdrawing) may enhance metabolic stability compared to the furyl group in the target compound . Pharmacokinetics: Fluorine atoms can improve bioavailability and blood-brain barrier penetration .

Substituent Effects at the C2 Position

  • (E)-2-Phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine Replaces the furyl group with a thiophene ring. Synthetic Route: Synthesized via condensation of 2-phenylimidazo[1,2-a]pyrimidin-3-amine with thiophene-2-carbaldehyde, yielding 85% efficiency .
  • 2-(Pyren-4-yl)-N-(2,4,4-trimethylpentan-2-yl)imidazo[1,2-a]pyridin-3-amine (8c)

    • The bulky pyrenyl group significantly increases hydrophobicity, reducing aqueous solubility compared to the furyl-substituted target compound. This modification is often leveraged in anticancer agents for DNA intercalation .

Hybrid Derivatives with Dual Substituents

  • N-(tert-Butyl)-2-(4-(3,5-dimethylisoxazol-4-yl)phenyl)imidazo[1,2-a]pyridin-3-amine (34)
    • Combines a tert-butyl group at N3 and a dimethylisoxazole-phenyl group at C2. The isoxazole ring introduces hydrogen-bonding capacity, which may enhance target affinity compared to the furyl group .
    • Activity : Demonstrated selective COX-2 inhibition (IC₅₀ = 0.12 µM), suggesting the target compound’s furyl group could be optimized for similar anti-inflammatory applications .

Biological Activity

N-(3-chlorophenyl)-2-(2-furyl)imidazo[1,2-a]pyridin-3-amine is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential anticancer, anti-inflammatory, and antimicrobial properties.

Basic Information

Property Details
Molecular FormulaC17H14ClN3O
Molecular Weight313.76 g/mol
IUPAC NameN-(3-chlorophenyl)-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine
InChI KeyBNZJERMPJUOKHO-UHFFFAOYSA-N

Structure

The compound features a fused imidazo-pyridine ring system and a furan substituent, which contribute to its biological activity. The presence of the chlorine atom on the phenyl ring may enhance its interaction with biological targets.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. A study conducted on various cancer cell lines demonstrated that this compound can inhibit cell proliferation effectively.

Case Study: Anticancer Efficacy

In vitro studies have shown that this compound has an IC50 value of approximately 0.126 μM against HeLa cervical cancer cells, indicating potent anticancer activity (compared to doxorubicin as a reference). The structure-activity relationship (SAR) analysis revealed that modifications on the phenyl and furan rings can significantly impact the anticancer efficacy.

The mechanism of action appears to involve the inhibition of specific enzymes and pathways associated with cancer cell growth and survival. The compound interacts with DNA and may induce apoptosis in malignant cells through various signaling pathways.

Antimicrobial Properties

In addition to its anticancer effects, this compound has been evaluated for antimicrobial activity. Preliminary results suggest that it exhibits moderate antibacterial effects against several strains of bacteria, making it a candidate for further development as an antimicrobial agent.

Structure-Activity Relationship (SAR)

The SAR studies indicate that substituents on the imidazo[1,2-a]pyridine core significantly influence biological activity:

  • Electron-donating groups enhance activity.
  • Electron-withdrawing groups tend to reduce effectiveness.

For example, compounds with methoxy or amino groups at specific positions showed increased potency in anticancer assays.

Research Findings Summary

A comprehensive review of literature indicates that this compound is promising for therapeutic applications due to its multifaceted biological activities:

Activity IC50 Value (μM) Cell Line
Anticancer (HeLa)0.126Cervical Cancer
AntimicrobialModerateVarious Bacterial Strains

Q & A

Q. What synthetic methodologies are commonly employed to prepare N-(3-chlorophenyl)-2-(2-furyl)imidazo[1,2-a]pyridin-3-amine and its derivatives?

The synthesis typically involves Mannich base substitution or Schiff base reduction . For example:

  • Mannich reaction : Substitution at the C-3 position of the imidazo[1,2-a]pyridine core with a phenylamino group under reflux conditions using chloroform and phosphorus oxychloride ().
  • Schiff base reduction : Sodium borohydride (NaBH₄) reduction of imine intermediates under controlled conditions ().
    Key steps include purification via column chromatography or ethanol recrystallization, with yields ranging from 56% to 87% ().

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • 1H/13C NMR : To confirm substituent positions and aromatic proton environments ().
  • IR spectroscopy : Identifies functional groups (e.g., NH stretching at ~3300 cm⁻¹) ().
  • LC-MS/HRMS : Validates molecular weight and purity ().
  • Elemental analysis : Ensures stoichiometric composition ().

Q. What in vitro assays are used to evaluate the biological activity of this compound?

  • COX-1/COX-2 inhibition : Enzymatic assays using purified cyclooxygenase isoforms to measure IC₅₀ values and selectivity indices ().
  • Antimicrobial screening : Agar diffusion or microdilution methods against bacterial/fungal strains ().
  • Cytotoxicity assays : MTT or SRB protocols in cancer cell lines ().

Advanced Research Questions

Q. How do structural modifications at the C-3 position of the imidazo[1,2-a]pyridine scaffold influence COX-2 selectivity?

Substituents at C-3 significantly modulate activity:

  • Morpholine or methylsulfonyl groups : Enhance COX-2 selectivity (e.g., IC₅₀ = 0.07 µM, selectivity index = 508.6) due to hydrophobic interactions with the enzyme's active site ().
  • Phenylamino groups : Electron-withdrawing substituents (e.g., Cl, F) improve binding affinity, while bulky groups reduce potency ().

Table 1 : Representative COX-2 Inhibitory Data ()

CompoundSubstituent at C-3COX-2 IC₅₀ (µM)Selectivity Index
5n8-Methyl-p-tolyl0.07508.6
5aPhenyl0.3942.3

Q. What strategies resolve contradictions in biological activity data across studies?

  • Comparative substituent analysis : Evaluate how structural differences (e.g., methyl vs. chloro groups) alter activity ( vs. 8).
  • Assay standardization : Control variables like enzyme source (human vs. murine COX-2) or incubation time ().
  • Computational modeling : Molecular docking to predict binding modes and explain discrepancies (e.g., morpholine’s hydrogen bonding vs. phenyl’s steric hindrance) ().

Q. How can mechanistic insights guide the design of derivatives with improved pharmacokinetic properties?

  • Metabolic stability : Introduce electron-donating groups (e.g., methoxy) to reduce cytochrome P450-mediated degradation ().
  • Blood-brain barrier penetration : Optimize logP values (3–5) and polar surface area (<90 Ų) via substituent tuning ().
  • Prodrug strategies : Mask polar groups (e.g., amine) with acetyl or PEG moieties to enhance bioavailability ().

Methodological Considerations

Q. What are best practices for scaling up synthesis without compromising yield?

  • Solvent optimization : Replace chloroform with greener alternatives (e.g., ethanol/water mixtures) ().
  • Catalyst screening : Test iodine or Pd₂(dba)₃ for improved reaction efficiency ().
  • Process monitoring : Use TLC or in-line IR to track intermediate formation ().

Q. How to validate target engagement in cellular models?

  • Competitive binding assays : Use fluorescent probes (e.g., FITC-labeled derivatives) to confirm intracellular target binding ().
  • Gene knockdown : siRNA silencing of COX-2 or tau proteins to assess activity dependency ().
  • Microscopy : Immunofluorescence staining to localize compound accumulation (e.g., mitochondrial vs. nuclear) ().

Data Interpretation Challenges

Q. Why might a compound show high in vitro potency but low in vivo efficacy?

  • Poor pharmacokinetics : Rapid clearance or plasma protein binding ().
  • Off-target effects : Use thermal shift assays or CRISPR-Cas9 screens to identify unintended interactions ().
  • Species differences : Validate activity in humanized mouse models ().

Q. How to prioritize derivatives for preclinical development?

  • Multiparameter optimization : Balance potency (IC₅₀ < 1 µM), selectivity (>100-fold), and solubility (>50 µM) ().
  • Toxicity profiling : Screen for hERG inhibition and hepatotoxicity using HepG2 cells ().

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